molecular formula C7H10N2O2 B049183 Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate CAS No. 113465-94-4

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

Cat. No. B049183
M. Wt: 154.17 g/mol
InChI Key: PZOBTOSWLVLRRG-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, are of significant interest due to their wide range of chemical and pharmacological properties. These compounds have been studied for their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, condensation, or cycloaddition reactions. For instance, Prezent et al. (2016) described the use of Methyl (5-oxopyrazol-3-yl)acetate in building heterocyclic compounds, highlighting the utility of pyrazole derivatives as synthons in heterocyclic chemistry (Prezent et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated through spectroscopic methods and X-ray crystallography. Shen et al. (2012) performed a detailed structural analysis of pyrazole ester derivatives, comparing experimental data with density-functional-theory (DFT) calculations (Shen et al., 2012).

Scientific Research Applications

Multicomponent Assembling in Organic Synthesis

"Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate" is used in solvent-free and 'on-water' multicomponent assembling processes. These processes involve the fast and efficient formation of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, which are promising small-molecule ligands for treating human inflammatory TNFα-mediated diseases and have different biomedical applications. This approach is beneficial for diversity-oriented large-scale processes, offering a fast, efficient, and environmentally benign synthetic concept for multicomponent reactions strategy (Elinson et al., 2014).

Building Blocks for Pyrazolo[4,3-c]pyridines Construction

It also serves as a new building block for constructing pyrazolo[4,3-c]pyridines. The compound is added to methylthiocyanate C≡N bond in the presence of Ni(OAc)2, yielding a corresponding heterocyclic N,S-ketene acetal. This compound is then used as a convenient synthon in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, indicating its versatility in synthesizing complex heterocyclic compounds (Prezent et al., 2016).

Synthesis of Medicinally Relevant Scaffolds

The compound is utilized in the green one-pot, solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, demonstrating its role in creating pharmacologically active substances such as antibiotics, enzyme inhibitors, and anticancer drugs. This method highlights the compound's contribution to the development of new therapeutic agents through environmentally friendly synthetic routes (Al-Matar et al., 2010).

Ionic Liquid Mediated Synthesis

Moreover, "Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate" is involved in an unexpected multi-component reaction for synthesizing 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acids in ionic liquid. This methodology is characterized by excellent isolated yields, short reaction times, simple workup procedures, and minimal environmental impact, underscoring the compound's adaptability to innovative reaction media for synthesizing valuable derivatives (Xiao et al., 2011).

properties

IUPAC Name

methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-3-6(9-8-5)4-7(10)11-2/h3H,4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOBTOSWLVLRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate

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